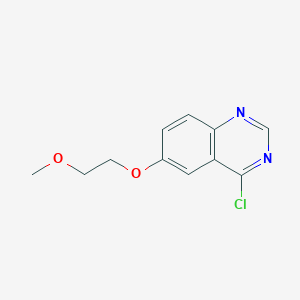

4-Chloro-6-(2-methoxyethoxy)quinazoline

Description

4-Chloro-6-(2-methoxyethoxy)quinazoline (CAS: 183322-18-1, molecular formula: C₁₄H₁₇ClN₂O₄) is a quinazoline derivative characterized by a chloro substituent at position 4 and a 2-methoxyethoxy group at position 6. Quinazoline derivatives are well-known for their biological activities, particularly in oncology, where they act as kinase inhibitors by targeting epidermal growth factor receptors (EGFR) . This compound is structurally related to FDA-approved drugs like erlotinib but differs in substitution patterns, which influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

4-chloro-6-(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHMQXJORBAWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

Raw Materials: Commonly used starting materials include 3,4-dihydroxybenzoic acid or its esters, or 3,4-dihalogenated benzoic acid derivatives. These are chosen for their substitution pattern that facilitates regioselective functionalization at the 6 and 7 positions of the quinazoline ring.

Alkylation/Etherification: The phenolic hydroxyl groups on the aromatic ring are selectively alkylated with 2-bromoethyl methyl ether or ethylene glycol monomethyl ether in the presence of bases like potassium carbonate to afford 3,4-bis-(2-methoxyethoxy)benzene derivatives.

Nitration and Reduction

The alkylated intermediates undergo nitration using nitric acid/acetic acid mixtures to introduce a nitro group ortho to the alkoxy substituents, yielding nitrobenzoate derivatives.

Subsequent catalytic hydrogenation (e.g., using PtO2 catalyst under hydrogen atmosphere) reduces the nitro group to an amino group, producing ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate.

Cyclization to Quinazolinone

Chlorination to 4-Chloroquinazoline

The quinazolinone is converted to the 4-chloroquinazoline derivative by treatment with chlorinating agents such as oxalyl chloride or phosphorus oxychloride (POCl3) in aprotic solvents like chloroform or pyridine. Yields vary depending on the chlorinating agent and conditions, with oxalyl chloride providing up to 92% yield and POCl3 about 56%.

The chlorination step is critical to activate the 4-position for subsequent nucleophilic substitution reactions.

Selective Etherification at the 6-Position

For the preparation of this compound (mono-substituted at position 6), selective etherification is performed on 4-chloro-6,7-dihaloquinazoline intermediates.

This involves reacting the 4-chloro-6,7-dihaloquinazoline with ethylene glycol monomethyl ether under basic conditions to substitute one halogen selectively, yielding the mono-(2-methoxyethoxy) derivative.

The reaction conditions are optimized to prevent disubstitution and maintain selectivity.

Alternative and Improved Methods

Convergent and Cost-Effective Routes

Some patented processes emphasize reducing the number of synthetic steps and isolations to improve cost-efficiency and scalability for industrial production.

For example, starting from readily available 3,4-dihalogenated benzoic acid derivatives allows direct nitration, reduction, and cyclization sequences to intermediates that can be chlorinated and etherified in fewer steps.

Avoidance of Sulfur-Containing Reagents

Certain methods convert quinazolinones into quinazolin-4-thiones using phosphorus pentasulfide and pyridine, followed by methylation to 4-(methylthio) derivatives, which are then transformed to target compounds. However, these sulfur-containing reagents produce malodorous and toxic byproducts such as methanethiol, posing challenges for large-scale synthesis.

Hence, routes avoiding these reagents are preferred industrially.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation/Etherification | 3,4-Dihydroxybenzoate or halogenated benzoate | 2-Bromoethyl methyl ether, K2CO3, aprotic solvent | High | Introduces 2-methoxyethoxy groups at 6,7 positions selectively |

| Nitration | Alkylated benzoate | HNO3 / Acetic acid | Moderate | Introduces nitro group ortho to alkoxy substituents |

| Reduction | Nitrobenzoate | H2, PtO2 catalyst | High | Converts nitro to amino group |

| Cyclization | Aminobenzoate | Ammonium formate, formaldehyde, 160-165 °C | High | Forms quinazolin-4-one core |

| Chlorination | Quinazolinone | Oxalyl chloride or POCl3, aprotic solvent | 56-92 | Converts quinazolinone to 4-chloroquinazoline |

| Selective Etherification | 4-Chloro-6,7-dihaloquinazoline | Ethylene glycol monomethyl ether, base | Moderate | Produces this compound selectively |

Research Findings and Observations

The choice of chlorinating agent significantly affects yield and purity of 4-chloroquinazoline intermediates; oxalyl chloride generally provides higher yields compared to POCl3.

Selective mono-substitution at the 6-position requires careful control of reaction conditions to avoid disubstitution at the 7-position, which is more challenging due to similar reactivity of the halogens.

Industrially viable methods focus on using inexpensive, readily available raw materials and minimizing hazardous reagents, improving scalability and environmental safety.

Purification is commonly achieved by recrystallization from suitable solvents or chromatographic techniques to obtain high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The methoxyethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-6-(2-methoxyethoxy)quinazoline is primarily utilized as a precursor in the synthesis of various pharmaceutical agents, particularly in oncology. It plays a critical role in developing targeted cancer therapies by acting as an inhibitor of specific kinases involved in tumor growth and proliferation.

- Mechanism of Action : This compound inhibits Aurora Kinase 2 (ARK-2) and Platelet-Derived Growth Factor (PDGF), leading to cell cycle arrest and reduced cell proliferation . Its inhibition of these pathways is crucial for developing effective cancer treatments.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor interactions. It aids researchers in elucidating complex biological pathways, particularly those related to cell signaling and cancer progression.

- Applications :

- Development of inhibitors targeting receptor tyrosine kinases (RTKs).

- Studies on enzyme kinetics and inhibition mechanisms .

Agricultural Chemistry

The compound is explored for its potential applications in agricultural chemistry, particularly in developing agrochemicals that enhance crop resistance to pests and diseases. The insights gained from its biochemical interactions can lead to the formulation of more effective pesticides and herbicides.

Material Science

This compound is also utilized in material science for synthesizing advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

Diagnostic Applications

Researchers are investigating the role of this compound in developing diagnostic agents that improve imaging techniques in medical settings. Its ability to interact with biological systems makes it a candidate for enhancing the specificity and sensitivity of diagnostic tools.

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that are crucial for cell growth and proliferation. This makes it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Differences

The biological activity of quinazoline derivatives is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*NSCLC: Non-small cell lung cancer

Key Observations:

Substituent Position: The absence of a substituent at position 7 in this compound reduces steric hindrance compared to erlotinib but may decrease EGFR affinity .

Biological Activity :

- Bis-substituted derivatives (e.g., erlotinib) exhibit stronger antitumor activity due to dual interactions with EGFR’s ATP-binding pocket .

- Piperazinyl or piperidinyl substituents (e.g., CAS 894426-67-6) improve water solubility, aiding blood-brain barrier penetration .

Synthetic Challenges: Introducing 2-methoxyethoxy groups requires selective alkoxylation, often using oxalyl chloride or thionyl chloride under controlled conditions . Bis-substituted derivatives (e.g., 6,7-bis(2-methoxyethoxy)) necessitate multi-step synthesis, reducing yield compared to mono-substituted analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

**LogP: Partition coefficient (measure of lipophilicity)

- Solubility : Piperazinyl derivatives show superior water solubility due to ionizable amine groups, making them favorable for oral formulations .

Biological Activity

4-Chloro-6-(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in cancer therapy. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed examination of the biological activity of this compound, supported by research findings and case studies.

- Chemical Formula : C12H14ClN3O3

- Molecular Weight : 273.70 g/mol

- CAS Number : 937263-67-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It acts as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By inhibiting EGFR, this compound can impede tumor growth and proliferation .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The MTT assay results indicated a dose-dependent inhibition of cell viability, with IC50 values in the low micromolar range .

- In Vivo Studies : In xenograft models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .

Other Biological Activities

Beyond its anticancer properties, this compound has exhibited additional biological activities:

- Antimicrobial Activity : Preliminary tests have shown that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in various models, demonstrating effectiveness in reducing inflammation markers .

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells revealed that this compound effectively inhibited cell proliferation through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced cancer cell death .

Case Study 2: Lung Cancer Efficacy

In an experimental model using A549 lung cancer cells, the compound demonstrated potent inhibition of cell migration and invasion. This effect was linked to the suppression of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. The study highlighted the compound's potential as a dual-action agent—both cytotoxic and anti-metastatic .

Research Findings Summary

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | Dose-dependent cytotoxicity against MCF-7 cells |

| In Vivo Efficacy | Xenograft Models | Reduced tumor growth in treated mice |

| Antimicrobial Tests | Zone of Inhibition Method | Effective against S. aureus and E. coli |

| Anti-inflammatory | Cytokine Measurement | Decreased levels of IL-6 and TNF-alpha |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-(2-methoxyethoxy)quinazoline?

- Methodological Answer : A validated approach involves chlorination using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction is stirred at room temperature for 48 hours, followed by neutralization with saturated sodium bicarbonate to isolate the product. This method is adapted from the synthesis of analogous 7-(2-chloroethoxy)-4-chloro-6-methoxyquinazoline derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction can resolve bond angles and intermolecular interactions, as demonstrated in studies of structurally similar quinazolinones . High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is recommended for purity assessment .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in anhydrous DCM or dimethyl sulfoxide (DMSO). Avoid prolonged exposure to moisture, as the chloro-substituent is susceptible to hydrolysis. Stability tests under accelerated degradation conditions (40°C/75% RH for 14 days) can identify decomposition pathways .

Advanced Research Questions

Q. How can regioselectivity in nucleophilic substitution reactions be analyzed?

- Methodological Answer : Regioselectivity at the C4 and C7 positions of the quinazoline core can be probed using density functional theory (DFT) to model transition states and electron density maps. Experimentally, competitive reactions with controlled equivalents of nucleophiles (e.g., amines, alkoxides) in tetrahydrofuran (THF) at varying temperatures (0–60°C) reveal kinetic vs. thermodynamic control. This approach is informed by studies on chloromethyl-quinazoline derivatives .

Q. What computational strategies predict electronic effects on reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G** basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using the polarizable continuum model (PCM). Such methods were validated in ferrocenyl-quinazolinone systems to correlate substituent effects with redox potentials .

Q. How are intermolecular interactions in crystalline forms analyzed?

- Methodological Answer : X-ray crystallography paired with Hirshfeld surface analysis quantifies hydrogen bonding (e.g., O–H⋯N, N–H⋯O) and π-π stacking. For example, methanol solvates of quinazoline derivatives show chains linked via solvent-mediated H-bonds, as seen in 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol structures .

Q. What strategies improve yield in multi-step syntheses?

- Methodological Answer : Optimize stepwise protocols by screening catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures. For example, a 11-step synthesis of AZD8931 derivatives achieved 2–5% overall yield through careful control of intermediates and byproduct removal . Design of experiments (DoE) with response surface methodology (RSM) can statistically identify critical parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.